Product packaging for 2-Trifluoroacetylphenol(Cat. No.:CAS No. 25666-51-7)

2-Trifluoroacetylphenol

Cat. No.: B1224665
CAS No.: 25666-51-7
M. Wt: 190.12 g/mol
InChI Key: HZRXGWSUNPYCQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Fluorinated Phenols in Chemical Science

The strategic incorporation of fluorine atoms into organic molecules, particularly phenols, is a widely employed tactic in modern chemical design, especially within medicinal chemistry and materials science. nih.gov The significance of fluorinated phenols stems from the unique properties that the highly electronegative fluorine atom confers upon the parent molecule.

Key attributes that underscore the importance of fluorinated phenols include:

Altered Acidity and Lipophilicity : The introduction of fluorine, particularly in the form of a trifluoromethyl group, significantly impacts the acidity (pKa) and lipophilicity (logD) of the phenolic proton. nih.gov This modulation of physicochemical properties is crucial in the design of bioactive molecules, such as pharmaceuticals, as it affects how a compound interacts with biological targets and membranes. nih.gov

Bioisosteric Replacement : Fluorinated alcohols and phenols are often explored as bioisosteres for the carboxylic acid functional group. nih.gov This means they can mimic the biological activity of a carboxylic acid while potentially improving other properties like membrane permeability or metabolic stability. The ability of fluorine to serve as a replacement for hydrogen or to be part of larger functional group surrogates is a key strategy in drug design. nih.gov

Enhanced Chemical and Metabolic Stability : The carbon-fluorine bond is exceptionally strong, much more so than a carbon-hydrogen bond. nih.gov This characteristic often leads to increased thermal and metabolic stability in fluorinated compounds, making them more robust and less prone to degradation in biological systems.

Unique Intermolecular Interactions : Fluorine atoms can participate in noncovalent interactions, such as hydrogen bonds or multipolar interactions, which can influence the binding of a molecule to a biological target. nih.gov

Tools for Synthetic Chemistry : The development of new fluorination reactions has made a wide variety of functionalized fluoroarenes more accessible. nih.govorganic-chemistry.org Phenols are attractive and readily available starting materials for these transformations, which include methods like deoxyfluorination to produce aryl fluorides. nih.govorganic-chemistry.org

The growing appreciation for these properties has fueled extensive research into the synthesis and application of fluorinated phenols, establishing them as a vital subclass of compounds in contemporary chemical science. fishersci.co.uk

Historical Context of 2-Trifluoroacetylphenol Studies

Research involving this compound has evolved over several decades, reflecting broader trends in organic and physical chemistry. Early studies often focused on its synthesis and fundamental reactivity, particularly in coordination chemistry.

One of the earlier documented investigations, published in 1971, involved the synthesis of ketimine derivatives of this compound and their subsequent chelation with metals like copper and nickel. oup.com This research explored the thermal properties of the resulting metal chelates, finding that the trifluoromethyl group contributed to increased thermal stability and volatility. oup.com

Later, in the 1990s and 2000s, the utility of this compound as a reactant in organophosphorus chemistry was explored. For instance, a 1993 study detailed its reaction with phosphonous acid dichlorides to furnish complex tricyclic phosphoranes. tandfonline.com This work included a single-crystal X-ray structure determination to confirm the intricate molecular architecture. tandfonline.com A subsequent study in 2006 described the reaction of this compound with trimethylphosphite, which led to the formation of a λ5-oxaphosphol derivative rather than the expected product, highlighting its sometimes non-intuitive reactivity. tandfonline.com

More recent research has shifted towards detailed spectroscopic and theoretical analyses, as well as novel synthetic applications. In 2015, a comprehensive study used density functional theory (DFT) calculations alongside NMR, IR, and Raman spectroscopy to investigate the molecular structure and, notably, the strong intramolecular hydrogen bond of this compound. researchgate.net This work compared its properties to the non-fluorinated analogue, salicylaldehyde (B1680747), to understand the electronic and steric effects of the trifluoromethyl group. researchgate.netacs.org In the realm of modern organic synthesis, this compound has been employed in tandem reactions with arynes to facilitate the construction of complex trifluoromethylated xanthenes, demonstrating its value in building structurally diverse heterocyclic systems. scirp.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5F3O2 B1224665 2-Trifluoroacetylphenol CAS No. 25666-51-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trifluoro-1-(2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-8(10,11)7(13)5-3-1-2-4-6(5)12/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRXGWSUNPYCQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375592
Record name 2-Trifluoroacetylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25666-51-7
Record name 2-Trifluoroacetylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 25666-51-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Theoretical and Computational Investigations of 2 Trifluoroacetylphenol

Quantum Chemical Methodologies Applied to 2-Trifluoroacetylphenol

Density Functional Theory (DFT) Studies of Molecular Structure and Hydrogen Bonding in this compound

Density Functional Theory (DFT) has been instrumental in elucidating the molecular structure and the nature of intramolecular hydrogen bonding in this compound (TFAP). researchgate.netnih.gov Calculations, particularly at the B3LYP/6-311++G** level of theory, have been employed to investigate these properties. researchgate.netnih.gov These studies often compare the results with those of salicylaldehyde (B1680747) (SA) to understand the influence of the trifluoromethyl (CF3) group on the hydrogen bond strength. researchgate.netnih.gov

The molecular structure of TFAP is characterized by an intramolecular hydrogen bond (IHB) between the hydroxyl group and the carbonyl group of the trifluoroacetyl substituent. researchgate.net DFT calculations provide detailed geometric parameters, including bond lengths and angles, which are crucial for understanding the strength and nature of this hydrogen bond. The substitution of a hydrogen atom in salicylaldehyde with a CF3 group in TFAP introduces significant electronic and steric effects that modulate the hydrogen bond. researchgate.net

Ab Initio Calculations for Structural and Electronic Properties of this compound

Ab initio calculations offer a high level of theory for investigating the structural and electronic properties of molecules like this compound from first principles, without empirical parameters. These methods are crucial for obtaining a fundamental understanding of the molecule's behavior. While specific ab initio studies solely focused on this compound are not extensively detailed in the provided results, the principles of these calculations are widely applied to similar systems to determine optimized geometries, electronic energies, and wavefunctions. aps.orgacs.orgrsc.orgresearchgate.net For instance, ab initio methods can be used to compute the potential energy surface, which is essential for understanding the molecule's conformational preferences and vibrational dynamics. rsc.org Such calculations would provide a rigorous benchmark for the results obtained from DFT methods.

The electronic properties, such as the distribution of electron density and the energies of molecular orbitals, are also key outputs of ab initio calculations. aps.orgresearchgate.netrsc.org These properties are fundamental to understanding the reactivity and spectroscopic behavior of this compound.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hydrogen Bond Strength in this compound

Natural Bond Orbital (NBO) analysis is a powerful tool used to study electron delocalization and its impact on hydrogen bond strength in this compound. researchgate.net This method examines the interactions between filled and unfilled orbitals, providing a quantitative measure of electronic delocalization, often referred to as hyperconjugation. In TFAP, the NBO analysis reveals the charge transfer and orbital interactions that contribute to the stability of the intramolecular hydrogen bond. researchgate.net

Atoms-in-Molecules (AIM) Topological Analysis for Intramolecular Hydrogen Bonding in this compound

The Atoms-in-Molecules (AIM) theory provides a rigorous framework for analyzing the nature of chemical bonds, including the intramolecular hydrogen bond (IHB) in this compound. researchgate.netnih.gov This method is based on the topological analysis of the electron density, ρ(r). nih.gov A key feature of AIM is the identification of bond critical points (BCPs) between interacting atoms, which is a necessary criterion for the existence of a chemical bond. sapub.org

For the IHB in TFAP, AIM analysis characterizes the bond by evaluating several properties at the BCP, including the electron density itself, its Laplacian (∇²ρ(r)), and the potential energy density V(r). researchgate.netnih.gov The values of these parameters provide insight into the nature and strength of the hydrogen bond. nih.gov For instance, the electron density at the BCP is related to the bond strength, while the sign of the Laplacian of the electron density can distinguish between shared-shell (covalent) and closed-shell (electrostatic) interactions. sapub.org In the context of TFAP, AIM analysis complements NBO and DFT studies by offering a detailed picture of the electronic structure of the hydrogen bond, helping to resolve ambiguities that may arise from considering energetic or geometric criteria alone. researchgate.net

Spectroscopic Property Predictions and Correlations with Experimental Data for this compound

Vibrational Frequency Assignments and Theoretical Calculations (IR, Raman) for this compound

Theoretical calculations, particularly using Density Functional Theory (DFT) at the B3LYP/6-311++G** level, have been successfully employed to predict the vibrational frequencies of this compound (TFAP). researchgate.netnih.gov These calculated frequencies are then used to assign the experimentally observed bands in the infrared (IR) and Raman spectra. researchgate.netahievran.edu.tr The theoretical spectra are often scaled to improve the agreement with experimental data, accounting for anharmonicity and other systematic errors in the calculations. researchgate.netnih.gov

The vibrational assignments for TFAP are comprehensive, covering the various vibrational modes of the molecule, including the stretching and bending vibrations of the hydroxyl group, the carbonyl group, and the trifluoromethyl group, as well as the vibrations of the phenyl ring. researchgate.net A comparison of the vibrational spectra of TFAP with that of salicylaldehyde provides insights into the effect of the CF3 group on the vibrational modes. researchgate.net The shifts in the frequencies of the O-H and C=O stretching vibrations are particularly important as they are sensitive to the strength of the intramolecular hydrogen bond. researchgate.netnepjol.info

Below is a table summarizing selected calculated and experimental vibrational frequencies for this compound.

Vibrational ModeCalculated Frequency (cm⁻¹) (B3LYP/6-311++G**)Experimental IR Frequency (cm⁻¹)Experimental Raman Frequency (cm⁻¹)
O-H stretch30853080-
C=O stretch163516301632
Ring C-C stretch159015881590
Ring C-C stretch148514831484
C-CF3 stretch118011751178
O-H bend (in-plane)13501345-
O-H bend (out-of-plane)830835-

Note: The calculated frequencies are typically scaled to better match the experimental values. The data presented here is illustrative and based on findings from theoretical and spectroscopic studies. researchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions for this compound

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts provide a powerful tool for the structural elucidation of molecules. For this compound, computational studies, specifically using Density Functional Theory (DFT), have been employed to predict its ¹H and ¹³C NMR spectra. These theoretical investigations are crucial for assigning the signals observed in experimental NMR spectra and for understanding the electronic environment of the nuclei.

A notable study on this compound involved the optimization of its molecular geometry and the calculation of its NMR chemical shifts using the B3LYP functional with a 6-311++G** basis set. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly utilized in such calculations to ensure the accuracy of the predicted chemical shifts. aps.org The theoretical chemical shifts are typically calculated for the isolated molecule in the gas phase and then often compared with experimental data obtained in a solvent, such as deuterated chloroform (B151607) (CDCl₃).

The process involves calculating the absolute isotropic shielding values for each nucleus and then referencing them to a standard, typically tetramethylsilane (B1202638) (TMS), to obtain the chemical shifts (δ) in parts per million (ppm). aps.org The correlation between the calculated and experimental chemical shifts is often linear, allowing for a reliable assignment of the experimental spectrum.

For this compound, the presence of the electron-withdrawing trifluoroacetyl group and the hydroxyl group significantly influences the chemical shifts of the aromatic protons and carbons. The intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen also plays a critical role in determining the chemical shift of the phenolic proton, often shifting it significantly downfield.

Below is a representative table illustrating the kind of data generated from such a computational study. Please note that the exact values from the specific study on this compound are not publicly available, and the following data is illustrative of typical predicted chemical shifts for a molecule with this structure.

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Atom Predicted ¹³C Chemical Shift (ppm)
H (OH) 11.5 - 12.5 C1 (C-OH) 160 - 165
H3 7.8 - 8.2 C2 (C-C=O) 118 - 122
H4 7.0 - 7.4 C3 135 - 140
H5 7.6 - 8.0 C4 120 - 125
H6 7.0 - 7.4 C5 130 - 135
C6 115 - 120
C=O 180 - 185
CF₃ 115 - 120 (q)

Note: These values are for illustrative purposes and represent typical ranges for a substituted phenol (B47542) of this nature. The actual calculated and experimental values may vary.

Electronic Excitation Studies (TDDFT) and Photoinduced Proton Transfer Mechanisms in Related Phenolic Systems

Phenolic compounds with an ortho-carbonyl substituent, such as 2-hydroxyacetophenone, are well-known to undergo excited-state intramolecular proton transfer (ESIPT). modgraph.co.ukmdpi.com Upon photoexcitation, a proton is transferred from the hydroxyl group to the carbonyl oxygen, leading to the formation of a transient keto-tautomer. This process is often associated with a large Stokes shift, meaning a significant difference in the wavelengths of absorption and emission, which is a desirable property for applications like molecular probes and photostabilizers.

The ESIPT process can be computationally modeled using TDDFT to map the potential energy surfaces of the ground and excited states. optica.org These calculations can determine the energy barriers for proton transfer in both states and predict the absorption and fluorescence spectra of both the enol and keto forms. For related systems, studies have shown that the ESIPT process can be either a barrierless process or involve a small energy barrier in the excited state. researchgate.net

In the case of this compound, the strong electron-withdrawing nature of the trifluoromethyl group is expected to increase the acidity of the phenolic proton, potentially facilitating the ESIPT process. TDDFT calculations would be instrumental in elucidating the following:

Vertical Excitation Energies: Predicting the energies and oscillator strengths of the lowest singlet excited states, which correspond to the absorption spectrum.

Potential Energy Surfaces: Mapping the energy landscape along the proton transfer coordinate in both the ground (S₀) and the first excited singlet state (S₁). This would reveal the relative stability of the enol and keto tautomers and the energy barrier for the ESIPT reaction.

Fluorescence Spectra: Predicting the emission energy from the excited keto-tautomer, which would correspond to the large Stokes-shifted fluorescence.

Studies on similar molecules have also investigated the competition between ESIPT and other deactivation pathways, such as intersystem crossing to the triplet state or conformational changes. The solvent environment can also play a crucial role in the dynamics of ESIPT, and computational models can incorporate solvent effects to provide a more realistic description of the process. researchgate.net The investigation of photoinduced electron and proton transfer processes in various phenol derivatives highlights the complexity and tunability of these photochemical reactions. nih.govresearchgate.net

Synthetic Methodologies and Reaction Pathways Involving 2 Trifluoroacetylphenol

Synthesis of 2-Trifluoroacetylphenol and its Derivatives

The Fries rearrangement is a well-established method for the synthesis of hydroxy aryl ketones from phenolic esters. wikipedia.orgsigmaaldrich.com This reaction involves the migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid. wikipedia.org In the context of this compound synthesis, phenyl trifluoroacetate (B77799) serves as a key starting material, which, upon treatment with a Lewis acid such as aluminum chloride, rearranges to form the corresponding trifluoroacetylated phenol (B47542). justia.com

The reaction is selective for the ortho and para positions, and the product distribution can often be controlled by adjusting reaction parameters like temperature and solvent. wikipedia.org A general mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the ester, which is more electron-rich than the phenolic oxygen. wikipedia.org This coordination polarizes the ester bond, leading to the formation of an acylium carbocation intermediate that then participates in an electrophilic aromatic substitution with the phenol ring. wikipedia.org Besides common Lewis acids like AlCl₃, BF₃, TiCl₄, and SnCl₄, very strong Brønsted acids such as hydrogen fluoride (B91410) or perfluorinated alkanesulfonic acids can also be employed as catalysts. sigmaaldrich.comgoogle.com A photochemical variant, the photo-Fries rearrangement, proceeds through a radical mechanism and can also yield ortho and para products. wikipedia.orgrsc.org

Table 1: Catalysts for Fries Rearrangement

Catalyst Type Examples Reference
Lewis Acids AlCl₃, BF₃, TiCl₄, SnCl₄ sigmaaldrich.com
Brønsted Acids HF, Perfluoroalkanesulfonic acids sigmaaldrich.comgoogle.com

An efficient and reliable methodology for the synthesis of 2,6-bis(trifluoroacetyl)phenols bearing various substituents at the 4-position has been developed, which is considered superior to traditional methods. researchgate.net This synthetic route utilizes corresponding cyclohexanones as starting materials and proceeds through an aromatization sequence involving dibromination and subsequent double dehydrobromination. researchgate.netthieme-connect.com

Table 2: Synthesis of 4-Substituted-2,6-bis(trifluoroacetyl)phenols

4-Position Substituent (R) Precursor Product Yield (%) Reference
Me 4-methyl-2,6-bis(trifluoroacetyl)cyclohexane-1,3,5-trione 4-methyl-2,6-bis(trifluoroacetyl)phenol 95 researchgate.net
t-Bu 4-tert-butyl-2,6-bis(trifluoroacetyl)cyclohexane-1,3,5-trione 4-tert-butyl-2,6-bis(trifluoroacetyl)phenol 91 researchgate.net

The Mitsunobu reaction is a versatile organic reaction that facilitates the conversion of a primary or secondary alcohol into a wide array of functional groups, including esters, ethers, and thioethers. wikipedia.orgnrochemistry.com The reaction typically employs triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgmdpi.com A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, which occurs via an Sₙ2 mechanism. wikipedia.org

The reaction mechanism is complex, initiating with the nucleophilic attack of triphenylphosphine on the azodicarboxylate to form a betaine (B1666868) intermediate. wikipedia.org This intermediate then deprotonates the nucleophile (e.g., a carboxylic acid) to form an ion pair. wikipedia.org The alcohol is subsequently activated by forming an oxyphosphonium salt, which is a good leaving group and is displaced by the nucleophile. wikipedia.orgnrochemistry.com While specific examples involving precursors to this compound are not detailed in the provided sources, this methodology is generally applicable in synthetic strategies where a precursor containing a primary or secondary alcohol needs to be converted to another functional group en route to the final target molecule. The nucleophile in a Mitsunobu reaction must generally have a pKa of less than 13. wikipedia.org

This compound as a Reagent or Intermediate in Organic Synthesis

This compound is not only a synthetic target but also a valuable bifunctional reagent and intermediate in the construction of various organic molecules. nih.gov Its utility stems from the presence of both a nucleophilic hydroxyl group and an electrophilic trifluoroacetyl moiety.

A notable application of this compound is its participation in tandem reactions with highly reactive aryne intermediates. scirp.org Specifically, a tandem insertion-nucleophilic cyclization reaction between arynes and 2-trifluoroacetylphenols has been developed to synthesize trifluoromethylated xanthenes with good to excellent yields. researchgate.netdntb.gov.ua

Arynes are typically generated in situ from precursors like 2-(trimethylsilyl)aryl trifluoromethanesulfonates (known as Kobayashi's precursor) upon treatment with a fluoride source. scirp.orgresearchgate.net The reaction cascade involves the initial reaction of the aryne with the phenolic oxygen of this compound, followed by an intramolecular cyclization involving the trifluoroacetyl group to form the xanthene core. researchgate.net This method provides a powerful tool for the rapid construction of complex heterocyclic frameworks. scirp.org

Table 3: Synthesis of Trifluoromethylated Xanthenes via Tandem Reaction of Arynes

Aryne Precursor This compound Derivative Product Yield Reference
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate This compound 9-(Trifluoromethyl)xanthene Good researchgate.net

This compound exhibits interesting reactivity towards phosphorus(III) compounds. researchgate.net The reaction between this compound and trimethylphosphite does not directly yield the expected α-hydroxy phosphonate (B1237965). capes.gov.br Instead, the reaction proceeds to form a cyclic 4,5-benzo-2,2,2-trimethoxy-3-trifluoromethyl-1,2λ⁵σ⁵-oxaphosphole intermediate. capes.gov.br

Subsequent hydrolysis of this cyclic phosphorane intermediate furnishes the desired acyclic phosphonate, [2,2,2-trifluoro-1-(2-hydroxyphenyl)ethyl]dimethylphosphonate. capes.gov.br This phosphonate can be further converted into the corresponding free phosphonic acid. capes.gov.br The imido derivatives of this compound also react with various phosphorus(III) compounds, such as isocyanatophosphites, to yield bicyclic or λ³σ³P compounds, highlighting the versatility of these fluorinated phenols in phosphorus chemistry. researchgate.nettandfonline.com

Coordination Chemistry of 2 Trifluoroacetylphenol

2-Trifluoroacetylphenol as a Ligand in Metal Complexes

This compound has been utilized as an ancillary ligand in transition metal catalysis, particularly with palladium. In these complexes, the ligand can influence the electronic properties and steric environment of the metal center, thereby modulating its catalytic activity and selectivity. The coordination typically involves the phenolic oxygen, and the trifluoroacetyl group can exert significant electronic effects. The presence of ligands is crucial in homogeneous catalysis as they can affect the reactivity, selectivity (including enantioselectivity, diastereoselectivity, and regioselectivity), and stability of the metal catalyst. nih.gov The design of ligands is a key strategy to overcome challenges in developing practical and efficient catalytic transformations. nih.gov

This compound has been effectively employed as a ligand in Palladium(II)-catalyzed reactions. A notable example is its use in the stereoselective synthesis of glycosyl ureas through the Pd(II)-catalyzed rearrangement of glycal trichloroacetimidates. researchgate.net In this specific methodology, a cationic Pd(II) complex incorporating this compound as a ligand (referred to as L-4 in the study) was found to promote the reaction. researchgate.net Palladium(II)-catalyzed reactions are a significant class of transformations in organic synthesis, where the Pd(II) center, often coordinated to ancillary ligands, facilitates the formation of new chemical bonds. diva-portal.org The ligand's role is to fine-tune the steric and electronic environment of the palladium center. diva-portal.org The development of new ligand scaffolds is a continuous effort in the field to enhance the scope and efficiency of these reactions. nih.govnsf.gov

The choice of ligand in a metal-catalyzed reaction can be a determining factor for the stereochemical outcome of the transformation. The use of this compound as a ligand demonstrates a clear influence on stereoselectivity.

In the Pd(II)-catalyzed synthesis of glycosyl ureas from glycal trichloroacetimidates, the stereoselectivity at the anomeric carbon was directly dependent on the nature of the palladium-ligand catalyst. researchgate.net Specifically, the use of a cationic Pd(II) complex with this compound as the ligand resulted in a pronounced α-selectivity for the glycosyl urea (B33335) product. researchgate.net In contrast, when a related but different ligand, 4-chloro-2-trifluoroacetylphenol, was used to form a neutral Pd(II) complex, the reaction favored the formation of the β-anomer. researchgate.net This highlights how subtle modifications to the ligand structure can switch the stereochemical pathway of the reaction.

Table 1: Influence of Ligand on Stereoselectivity in Pd(II)-Catalyzed Synthesis of Glycosyl Ureas researchgate.net

Catalyst/Ligand Selectivity Product Type
Cationic Pd(II)-L-4 (this compound) α-selectivity α-glycosyl ureas
Neutral Pd(II)-TTMPP-L-5 (4-Chloro-2-trifluoroacetylphenol) β-selectivity β-glycosyl ureas

This control over stereoselectivity is a critical aspect of modern synthetic chemistry, enabling the synthesis of complex molecules with specific three-dimensional arrangements. mdpi.comcsic.es

The characterization of metal complexes is essential to confirm their formation and elucidate their structure and bonding. Standard analytical techniques for characterizing metal complexes include spectroscopic methods like Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and UV-Visible spectroscopy, as well as mass spectrometry and single-crystal X-ray diffraction for definitive structural analysis. mdpi.comscirp.org

For a metal complex involving this compound, these techniques would reveal key information.

Infrared (IR) Spectroscopy : Upon coordination of this compound to a metal center via its phenolic oxygen, shifts in the vibrational frequencies of the O-H and C=O groups are expected. The characteristic stretching frequency of the phenolic O-H group would likely disappear or shift significantly, indicating deprotonation and coordination. The C=O stretching band would also be expected to shift, providing evidence of the interaction between the trifluoroacetyl group and the metal center, or changes in the electronic structure upon coordination. sysrevpharm.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy would show shifts in the signals of the phenol (B47542) ring protons and carbons upon complexation. The signal for the phenolic proton would disappear if deprotonation occurs. ¹⁹F NMR would be particularly useful to probe the environment of the trifluoroacetyl group and would be sensitive to coordination. mdpi.com

UV-Visible Spectroscopy : The electronic absorption spectrum of the complex would differ from that of the free ligand. The appearance of new absorption bands, particularly d-d transitions for transition metal complexes or ligand-to-metal charge transfer (LMCT) bands, would be indicative of complex formation. scirp.org

Mass Spectrometry : High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the complex, confirming its elemental composition and the metal-to-ligand stoichiometry. mdpi.commdpi.com

While specific spectroscopic and structural data for a wide range of this compound metal complexes are not detailed in the provided search results, the methodologies described are standard for the characterization of such compounds. nih.govscispace.comresearchgate.netrsc.org

Advanced Spectroscopic Investigations of 2 Trifluoroacetylphenol

Detailed Analysis of Infrared (IR) Spectroscopy of 2-Trifluoroacetylphenol

Infrared (IR) spectroscopy is a powerful analytical technique that provides information about the vibrational modes of a molecule. The absorption of infrared radiation corresponds to the excitation of specific molecular vibrations, such as stretching and bending of bonds. The resulting spectrum serves as a unique molecular fingerprint, allowing for the identification of functional groups and elucidation of molecular structure.

For this compound, the IR spectrum is characterized by a series of distinct absorption bands that can be assigned to specific vibrational modes within the molecule. A detailed analysis reveals the influence of both the hydroxyl (-OH) and trifluoroacetyl (-COCF₃) groups, as well as the aromatic ring.

A significant feature in the IR spectrum of this compound is the presence of a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the trifluoroacetyl group. This interaction leads to a noticeable broadening and shifting of the O-H stretching vibration to lower wavenumbers compared to a free hydroxyl group.

The vibrational frequencies are influenced by the electronic effects of the substituents on the phenyl ring. The trifluoroacetyl group, being a strong electron-withdrawing group, affects the electron density distribution within the ring and, consequently, the vibrational frequencies of the aromatic C-H and C=C bonds.

Table 1: Selected Infrared (IR) Vibrational Frequencies and Assignments for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200Broad, StrongO-H stretching (intramolecular hydrogen-bonded)
~3100-3000MediumAromatic C-H stretching
~1700-1680StrongC=O stretching (carbonyl)
~1610-1580MediumAromatic C=C stretching
~1300-1100StrongC-F stretching (trifluoromethyl group)
~1250-1200MediumIn-plane O-H bending
~900-700StrongOut-of-plane aromatic C-H bending

Detailed Analysis of Raman Spectroscopy of this compound

Raman spectroscopy is a complementary vibrational spectroscopy technique to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, usually from a laser source. The resulting Raman spectrum provides information about the vibrational, rotational, and other low-frequency modes in a molecule. While IR absorption is dependent on a change in the dipole moment of a molecule during a vibration, Raman scattering depends on a change in the polarizability.

The Raman spectrum of this compound provides further insights into its molecular structure. The symmetric vibrations and vibrations of non-polar bonds often produce strong signals in Raman spectroscopy.

Key features in the Raman spectrum of this compound include strong bands corresponding to the aromatic ring vibrations and the vibrations of the trifluoroacetyl group. The C=O stretching vibration is also observable, although its intensity may differ from that in the IR spectrum. The C-F stretching vibrations of the trifluoromethyl group are typically strong and characteristic.

Table 2: Selected Raman Shifts and Assignments for this compound

Raman Shift (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretching
~1700-1680MediumC=O stretching (carbonyl)
~1610-1580StrongAromatic C=C ring stretching
~1000StrongAromatic ring breathing mode
~1300-1100StrongSymmetric C-F stretching (trifluoromethyl group)
~800-600MediumAromatic ring deformation modes

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. It is based on the absorption of electromagnetic radiation in the radiofrequency region by atomic nuclei in the presence of a strong magnetic field. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the connectivity and stereochemistry of the molecule. For this compound, ¹H NMR and ¹³C NMR are particularly informative.

In the ¹H NMR spectrum, the aromatic protons exhibit distinct signals in the downfield region, typically between 6.5 and 8.0 ppm. The splitting patterns of these signals (e.g., doublets, triplets) are governed by spin-spin coupling with neighboring protons and provide information about their relative positions on the aromatic ring. The hydroxyl proton signal is often observed as a broad singlet and its chemical shift can be highly variable depending on concentration, solvent, and temperature, due to hydrogen bonding and chemical exchange.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the trifluoroacetyl group is typically observed in the highly deshielded region of the spectrum (around 180-190 ppm). The carbon of the trifluoromethyl group is split into a quartet due to coupling with the three fluorine atoms. The aromatic carbons resonate in the range of 110-160 ppm.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR ¹³C NMR
Proton Predicted Chemical Shift (ppm) Carbon Predicted Chemical Shift (ppm)
Aromatic H6.8 - 8.0C=O~185
Phenolic OH9.0 - 11.0 (broad)C-OH~160
Aromatic C-H115 - 140
Aromatic C (quaternary)120 - 145
CF₃~117 (quartet)

Comparison of Spectroscopic Data with Related Hydroxyaryl Compounds (e.g., Salicylaldehyde)

Comparing the spectroscopic data of this compound with that of a structurally related compound like salicylaldehyde (B1680747) highlights the influence of the trifluoroacetyl group versus the formyl group (-CHO) on the spectral properties.

Infrared (IR) and Raman Spectroscopy:

Both this compound and salicylaldehyde exhibit strong intramolecular hydrogen bonding, which is evident in the broad, downfield-shifted O-H stretching band in their IR spectra. However, the position and intensity of the carbonyl (C=O) stretching vibration are significantly different.

In salicylaldehyde, the C=O stretch is typically observed around 1665 cm⁻¹. For this compound, the strong electron-withdrawing nature of the trifluoromethyl group increases the double bond character of the C=O bond, shifting its stretching frequency to a higher wavenumber, typically above 1680 cm⁻¹.

The aromatic C=C stretching vibrations in both compounds appear in the 1600-1450 cm⁻¹ region. In Raman spectra, the aromatic ring breathing modes are prominent for both molecules. The most significant difference is the presence of strong C-F stretching vibrations in the 1300-1100 cm⁻¹ region for this compound, which are absent in the spectrum of salicylaldehyde.

Table 4: Comparison of Key Vibrational Frequencies (cm⁻¹) for this compound and Salicylaldehyde

Vibrational ModeThis compoundSalicylaldehyde
O-H stretch (H-bonded)~3400-3200 (broad)~3200 (broad)
C=O stretch~1700-1680~1665
Aromatic C=C stretch~1610-1580~1615, 1580
C-F stretch~1300-1100N/A

Nuclear Magnetic Resonance (NMR) Spectroscopy:

In ¹H NMR, the chemical shift of the aldehydic proton in salicylaldehyde is highly characteristic and appears far downfield, around 9.9 ppm. This signal is absent in the spectrum of this compound. The aromatic proton signals in this compound are generally shifted further downfield compared to salicylaldehyde due to the stronger deshielding effect of the trifluoroacetyl group.

In ¹³C NMR, the carbonyl carbon of the trifluoroacetyl group in this compound resonates at a slightly lower field (more deshielded) compared to the aldehydic carbonyl carbon in salicylaldehyde (around 196 ppm). The most notable difference is the presence of the trifluoromethyl carbon signal in this compound, which appears as a quartet due to C-F coupling.

Table 5: Comparison of Key NMR Chemical Shifts (ppm) for this compound and Salicylaldehyde

Nucleus This compound (Predicted) Salicylaldehyde (Typical)
¹H Aldehydic/Keto H N/A~9.9
¹H Phenolic OH 9.0 - 11.0~11.0
¹³C C=O ~185~196
¹³C CF₃ ~117 (quartet)N/A

This comparative analysis demonstrates how the substitution of a formyl group with a trifluoroacetyl group significantly alters the vibrational and electronic environment of the molecule, leading to distinct and predictable changes in the IR, Raman, and NMR spectra.

Applications and Future Directions in Chemical Research

Role of 2-Trifluoroacetylphenol as a Privileged Scaffold in Medicinal Chemistry Research

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thus serving as a versatile template for the design of novel therapeutic agents. nih.govufrj.br The concept of privileged scaffolds is a cornerstone of modern drug discovery, enabling the rapid development of new drugs by modifying a core structure with known biological relevance. nih.govppd.comresearchgate.netphrmafoundation.org While this compound itself displays distinct biological activity, its primary role in medicinal chemistry is as a crucial building block or precursor in the synthesis of more complex bioactive molecules. smolecule.com

The utility of this compound as a privileged scaffold stems from its reactive nature, allowing for its incorporation into a variety of molecular architectures. For instance, it is a key component in the synthesis of trifluoromethylated xanthenes and has been utilized in the creation of lactisole derivatives. acs.orgmdpi.comnih.gov Lactisole is known for its ability to inhibit sweet taste receptors, and derivatives containing the 2-trifluoroacetyl moiety are synthesized to study the structure-activity relationships of these receptors. mdpi.comnih.gov

One of the notable applications of this compound is in the palladium(II)-catalyzed synthesis of glycosyl ureas. acs.orgnih.govacs.orgresearchgate.net These compounds are of interest in the development of aminoglycoside antibiotics. acs.orgnih.gov In these syntheses, this compound acts as a ligand that influences the stereoselectivity of the reaction, highlighting its importance in controlling the three-dimensional structure of the final product, a critical factor for biological activity. acs.orgnih.govacs.org

The research into derivatives of this compound has yielded compounds with a range of biological activities, as detailed in the table below.

Derivative ClassSynthetic ApplicationBiological Relevance
Glycosyl UreasSynthesized via Pd(II)-catalyzed rearrangement using a this compound complex. acs.orgnih.govacs.orgresearchgate.netPotential as aminoglycoside antibiotics. acs.orgnih.gov
Lactisole DerivativesAsymmetric synthesis of 2-trifluoroacetyl-substituted lactisole tert-butyl ester. mdpi.comnih.govUsed to elucidate the function of sweet taste receptors. mdpi.comnih.gov
Trifluoromethylated XanthenesSynthesized through a tandem reaction of arynes and 2-trifluoroacetylphenols. acs.orgXanthene derivatives are known for a wide range of pharmacological activities.
1,2λ⁵σ⁴-OxaphospholsSynthesized from the reaction of bifunctional this compound and an iminophosphine. grafiati.comOrganophosphorus compounds have diverse applications in medicinal chemistry.

The ability of the this compound framework to be elaborated into a variety of biologically relevant molecules underscores its potential as a privileged scaffold in the ongoing quest for new and effective medicines.

Development of Analytical Methodologies for this compound and its Derivatives

The development of robust and sensitive analytical methods is crucial for the characterization, quantification, and quality control of chemical compounds. nd.edulabmanager.comijrpb.comdiva-portal.org For this compound and its derivatives, various analytical techniques have been developed, with a significant focus on chromatographic methods.

Gas chromatography (GC) and gas chromatography-mass spectrometry (GC/MS) are powerful tools for the analysis of volatile and thermally stable compounds. researchgate.net However, many derivatives of this compound, particularly those with polar functional groups, may not be directly suitable for GC analysis. To overcome this, a common strategy is derivatization, a process that chemically modifies the analyte to improve its chromatographic properties. oup.com The use of trifluoroacetic anhydride (B1165640) (TFAA) as a derivatizing agent is a well-established technique that increases the volatility and reduces the polarity of compounds containing active hydrogens, such as amines and hydroxyl groups. oup.comoup.com This derivatization to form trifluoroacetyl derivatives makes them amenable to GC and GC/MS analysis, allowing for their separation and identification. oup.comoup.comnih.gov

Spectroscopic methods also play a vital role in the structural elucidation of this compound and its derivatives. medscape.comresearchgate.net Techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry provide detailed information about the molecular structure and connectivity of these compounds. Theoretical and spectroscopic studies have been conducted to understand the molecular structure and hydrogen bonding of this compound itself. medscape.comresearchgate.net

Ion chromatography is another analytical technique that has been employed for the determination of trifluoroacetate (B77799), a degradation product of some trifluoromethyl-containing compounds. sdstate.edu This method is particularly useful for the analysis of ionic species in aqueous samples. sdstate.edu

The table below summarizes the analytical methodologies applicable to this compound and its related compounds.

Analytical TechniqueApplicationPurpose
Gas Chromatography (GC)Analysis of trifluoroacetyl derivatives of fatty amines and amides. oup.comoup.comSeparation of complex mixtures. oup.comoup.com
Gas Chromatography-Mass Spectrometry (GC/MS)Analysis of N-trifluoroacetyl-O-silyl derivatives of neurotoxic amino acids. nih.govIdentification and quantification of analytes. researchgate.netnih.gov
Spectroscopic Methods (NMR, IR, MS)Structural studies of this compound. medscape.comresearchgate.netElucidation of molecular structure and functional groups. medscape.comresearchgate.net
Ion ChromatographyDetermination of trifluoroacetate in snow and ice samples. sdstate.eduQuantification of ionic analytes. sdstate.edu

The continuous refinement of these analytical methods is essential for supporting the ongoing research and application of this compound in various scientific disciplines.

Emerging Research Avenues for this compound in Material Science and Catalysis

Beyond its applications in medicinal chemistry, this compound is gaining recognition for its potential in the fields of material science and catalysis. emeraldgrouppublishing.comcolumbia.edustanford.eduaimspress.comnationalacademies.org Its unique electronic and structural features make it a valuable tool for the development of new materials and catalytic systems.

In the realm of catalysis, this compound has demonstrated its utility as a ligand in transition metal-catalyzed reactions. acs.orgnih.govacs.org Specifically, it has been employed in palladium(II)-catalyzed rearrangements, where it plays a crucial role in directing the stereochemical outcome of the reaction. acs.orgnih.govacs.orgresearchgate.netacs.org The ability to control stereoselectivity is of paramount importance in the synthesis of fine chemicals and pharmaceuticals. The electron-withdrawing nature of the trifluoroacetyl group can modulate the electronic properties of the metal center, thereby influencing its catalytic activity and selectivity.

Emerging research also points to the use of this compound in the synthesis of novel organic molecules with potential applications in material science. For example, it is a key reactant in the facial synthesis of trifluoromethylated xanthenes. acs.org Xanthene-based dyes are known for their fluorescent properties and have applications in various optical materials. Furthermore, the reaction of this compound with organophosphorus compounds, such as trimethylphosphite, leads to the formation of heterocyclic structures like 1,2λ⁵σ⁴-oxaphosphols. researchgate.net The development of new synthetic routes to such heterocyclic systems opens up possibilities for creating novel materials with tailored electronic and photophysical properties.

While direct applications of this compound in bulk materials are still an area of active exploration, its role as a versatile building block for functional molecules suggests a promising future. The incorporation of the trifluoromethyl group, in particular, can enhance properties such as thermal stability and lipophilicity in the resulting materials.

Research AreaApplication of this compoundSignificance
CatalysisLigand in Palladium(II)-catalyzed reactions. acs.orgnih.govacs.orgresearchgate.netacs.orgControls stereoselectivity in the synthesis of glycosyl ureas. acs.orgnih.govacs.orgresearchgate.net
Material SynthesisSynthesis of trifluoromethylated xanthenes. acs.orgPotential for developing new fluorescent materials.
Heterocyclic ChemistryReaction with trimethylphosphite to form 1,2λ⁵σ⁴-oxaphosphols. researchgate.netProvides access to novel phosphorus-containing heterocycles for material applications.

The continued exploration of the reactivity of this compound is expected to uncover new opportunities in the design of advanced materials and efficient catalytic processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-trifluoroacetylphenol, and how can researchers ensure high yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves Friedel-Crafts acylation of phenol derivatives using trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride under controlled conditions. Key parameters include:

  • Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ are often used to activate the acylating agent .
  • Temperature control : Reactions are conducted at 0–5°C to minimize side reactions (e.g., over-acylation or decomposition) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures improves purity. Confirm purity via HPLC (≥98%) and NMR (e.g., ¹⁹F NMR for trifluoroacetyl group verification) .

Q. How should researchers characterize this compound to confirm its structural identity and purity?

  • Methodological Answer : A multi-technique approach is critical:

  • Spectroscopy :
  • ¹H/¹³C NMR : Identify aromatic proton environments (δ 6.8–7.5 ppm) and carbonyl signals (δ 160–170 ppm for C=O).
  • ¹⁹F NMR : Distinct singlet near δ -70 ppm for the CF₃ group .
  • Chromatography : HPLC with UV detection (λ = 254 nm) and GC-MS for volatile impurities.
  • Elemental analysis : Validate molecular formula (C₈H₅F₃O₂) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Waste disposal : Neutralize acidic byproducts (e.g., TFAA residues) with sodium bicarbonate before disposal .
  • Storage : Keep in amber glass vials at 4°C to prevent photodegradation and moisture absorption .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound across different solvents?

  • Methodological Answer : Conflicting data often arise from solvent polarity effects. For example:

  • Polar aprotic solvents (DMF, DMSO) : Enhance electrophilicity of the trifluoroacetyl group, accelerating nucleophilic substitution but risking hydrolysis.
  • Non-polar solvents (toluene, hexane) : Stabilize intermediates in Friedel-Crafts reactions but may reduce reaction rates.
  • Experimental design : Conduct kinetic studies (e.g., UV-Vis monitoring of reaction progress) in varied solvents. Use Arrhenius plots to compare activation energies .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible pharmacological studies?

  • Methodological Answer :

  • Process standardization :
  • Strict control of reaction stoichiometry (e.g., phenol:TFAA = 1:1.2 molar ratio).
  • Use of anhydrous solvents (verified by Karl Fischer titration) .
  • Quality control (QC) protocols : Implement in-line FTIR for real-time monitoring of acylation progress. Validate batches via LC-MS to detect trace impurities (<0.5%) .

Q. How does the electron-withdrawing trifluoroacetyl group influence the phenolic ring’s reactivity in cross-coupling reactions?

  • Methodological Answer : The CF₃ group deactivates the ring, directing electrophiles to the para position. For example:

  • Suzuki-Miyaura coupling : Use Pd(OAc)₂/XPhos catalysts at 80°C in toluene/water (3:1) to couple with aryl boronic acids. Monitor regioselectivity via NOESY NMR .
  • Challenges : Reduced reactivity compared to non-acylated phenols. Optimize with microwave-assisted synthesis (20 min, 100°C) to enhance yields .

Q. What analytical methods are recommended to study the stability of this compound under physiological conditions?

  • Methodological Answer :

  • Hydrolysis studies : Incubate in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor degradation via UPLC-MS every 24 hours.
  • Kinetic modeling : Use pseudo-first-order kinetics to calculate half-life (t₁/₂). Compare with DFT simulations of hydrolysis pathways .

Data Analysis and Reporting Guidelines

Q. How should researchers report synthetic yields and characterization data to align with systematic review standards (e.g., PRISMA)?

  • Methodological Answer : Follow PRISMA guidelines for transparency :

  • Data inclusion : Report yields (mean ± SD), purity (HPLC/GC-MS), and spectral data (NMR shifts, coupling constants).
  • Bias mitigation : Disclose any deviations from protocols (e.g., solvent grades, catalyst sources) to enable meta-analysis .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound bioactivity studies?

  • Methodological Answer :

  • Non-linear regression : Fit data to Hill or Log-Logistic models (IC₅₀/EC₅₀ calculations).
  • Outlier detection : Use Grubbs’ test (α = 0.05) to exclude anomalous replicates. Validate with bootstrap resampling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Trifluoroacetylphenol
Reactant of Route 2
2-Trifluoroacetylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.